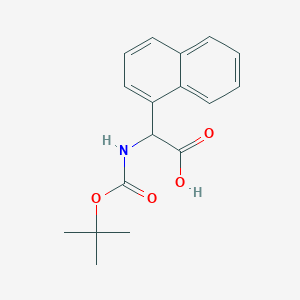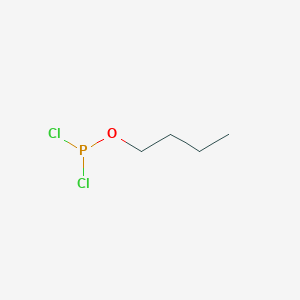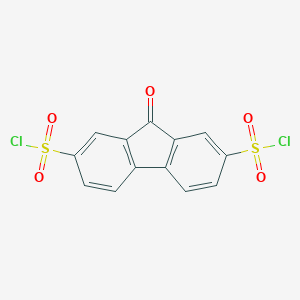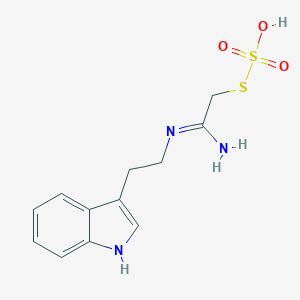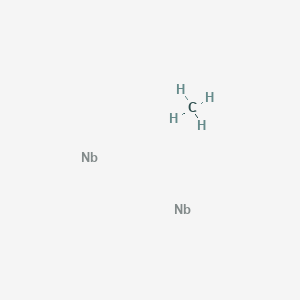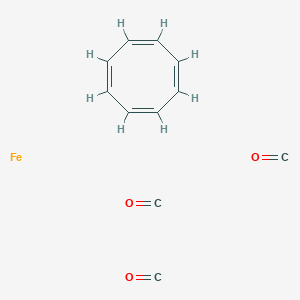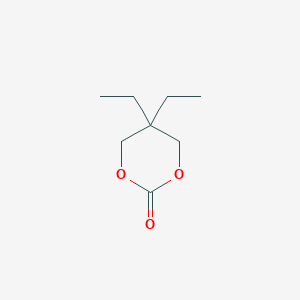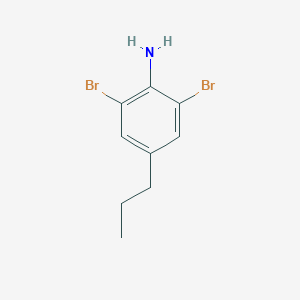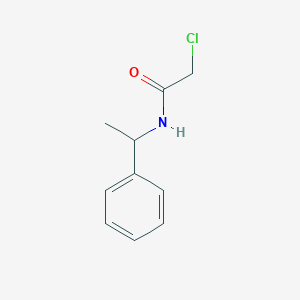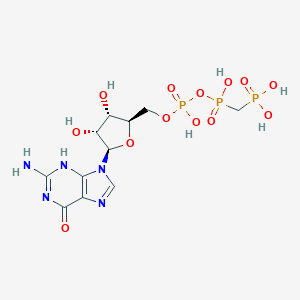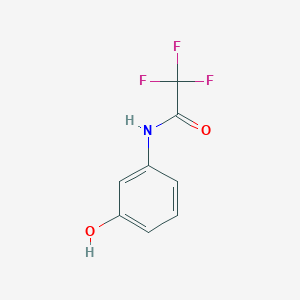![molecular formula C9H16N2O2S4 B080237 Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester CAS No. 13393-56-1](/img/structure/B80237.png)
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester, also known as MTT, is a yellow-colored compound that is used in various biochemical and physiological experiments. It is a thiazolyl blue tetrazolium bromide dye that is used to measure cellular metabolic activity. MTT is widely used in scientific research to study cell viability, proliferation, and cytotoxicity.
Mécanisme D'action
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is reduced by mitochondrial dehydrogenases in living cells to form a blue-colored formazan product. The amount of formazan product formed is directly proportional to the number of viable cells. The reduction of this compound occurs in the mitochondrial matrix and is dependent on the electron transport chain.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that is converted to a colored formazan product by mitochondrial dehydrogenases in viable cells. It does not affect the metabolic activity of cells and is not metabolized by cells. This compound is an important tool in cell viability assays and is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester assay are that it is simple, rapid, and sensitive. It is a non-radioactive method that does not require specialized equipment. The limitations of this compound assay are that it is not suitable for high-throughput screening and requires careful optimization of experimental conditions.
Orientations Futures
There are several future directions for the use of Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester in scientific research. One direction is the development of new this compound-based assays for the evaluation of cell viability and cytotoxicity. Another direction is the use of this compound in the study of mitochondrial function and dysfunction. This compound can also be used in the development of new anticancer drugs and in the evaluation of drug resistance in cancer cells.
Méthodes De Synthèse
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is synthesized by reacting thiazolyl blue tetrazolium bromide with dimethylthiocarbamoyl chloride in the presence of triethylamine. The resulting compound is then treated with acetic anhydride to obtain this compound.
Applications De Recherche Scientifique
Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester is extensively used in scientific research to study cell viability, proliferation, and cytotoxicity. It is used to determine the number of viable cells in a cell culture and to assess the effects of various compounds on cell growth. This compound assay is a widely used method to evaluate the cytotoxicity of anticancer drugs.
Propriétés
Numéro CAS |
13393-56-1 |
|---|---|
Formule moléculaire |
C9H16N2O2S4 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
methyl 2,2-bis(dimethylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C9H16N2O2S4/c1-10(2)8(14)16-7(6(12)13-5)17-9(15)11(3)4/h7H,1-5H3 |
Clé InChI |
JBYHBIUXSCRTHZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC(C(=O)OC)SC(=S)N(C)C |
SMILES canonique |
CN(C)C(=S)SC(C(=O)OC)SC(=S)N(C)C |
Autres numéros CAS |
13393-56-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



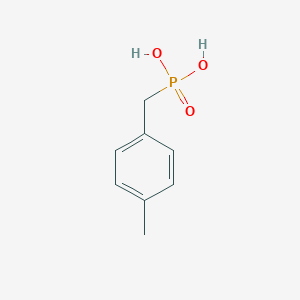
![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)
